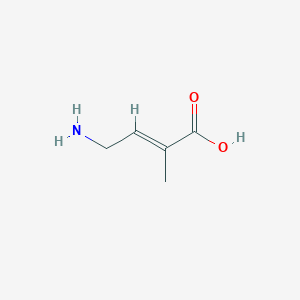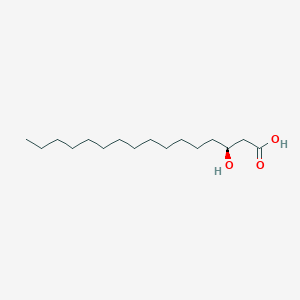
(S)-beta-hydroxypalmitic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-hydroxypalmitic acid is a 3-hydroxypalmitic acid. It is an enantiomer of a (R)-3-hydroxypalmitic acid.
Applications De Recherche Scientifique
Metabolism and Biochemical Pathways : (S)-beta-hydroxypalmitic acid is involved in metabolic pathways. Dhar et al. (2008) found that human liver microsomes convert 3-hydroxypalmitate, a related compound, to its ω-hydroxylated metabolites, indicating its role in liver metabolism (Dhar et al., 2008).
Cell Growth and Health : Kokotou et al. (2020) discovered that certain isomers of hydroxypalmitic acids exhibit growth inhibitory activities against human cancer cell lines and can suppress β-cell apoptosis induced by proinflammatory cytokines. This highlights the potential therapeutic applications of these compounds in managing autoimmune diseases and cancer (Kokotou et al., 2020).
Antibacterial Properties : He et al. (2012) identified 3-hydroxypalmitic acid, a compound closely related to this compound, as having moderate antibacterial activity against Bacillus cereus and Candida albicans. This finding opens potential applications in antimicrobial treatments (He et al., 2012).
Molecular Interactions and Self-Assembly : Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid, a structurally similar compound. Their findings suggest that these processes are important for understanding the behavior of hydroxy fatty acids in biological systems and could be relevant to the applications of this compound in biomaterials (Heredia-Guerrero et al., 2009).
Mitochondrial Functions : Cecatto et al. (2018) demonstrated that 3-hydroxypalmitic acid can disrupt mitochondrial functions in heart and liver cells. This suggests a critical role of hydroxyl fatty acids in mitochondrial health and potential applications in understanding metabolic disorders (Cecatto et al., 2018).
Lipidomic Research : The discovery of new families of saturated hydroxy fatty acids, including hydroxypalmitic acids, in milk by Kokotou et al. (2020) indicates the importance of these compounds in lipidomic studies and their potential benefits in human health (Kokotou et al., 2020).
Propriétés
Formule moléculaire |
C16H32O3 |
|---|---|
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
(3S)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
Clé InChI |
CBWALJHXHCJYTE-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H](CC(=O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


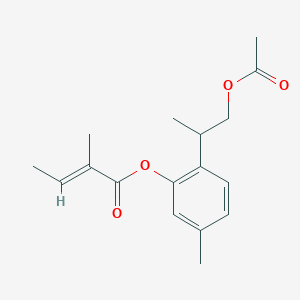

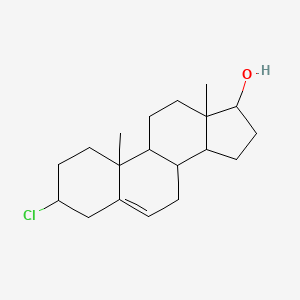
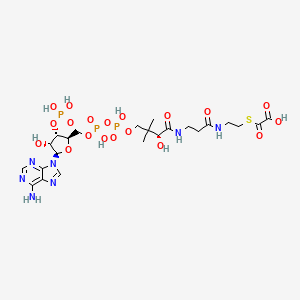
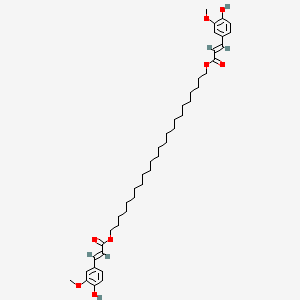
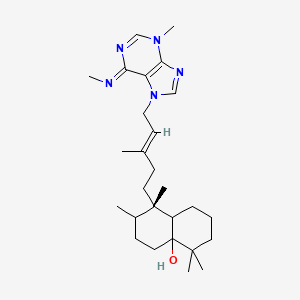
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1249413.png)
![1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoline](/img/structure/B1249415.png)

![7-[[1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B1249419.png)


